molecular formula C10H8N2O3 B11950879 (4-oxocinnolin-1(4H)-yl)acetic acid CAS No. 203252-52-2

(4-oxocinnolin-1(4H)-yl)acetic acid

Cat. No.: B11950879
CAS No.: 203252-52-2
M. Wt: 204.18 g/mol
InChI Key: LIHJDBHWCADCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-oxocinnolin-1(4H)-yl)acetic acid (CAS: 203252-52-2) is a nitrogen-containing heterocyclic compound featuring a cinnoline core substituted with a ketone group at the 4-position and an acetic acid moiety at the 1-position. Cinnoline derivatives are structurally related to quinoline but differ in having two adjacent nitrogen atoms in the bicyclic aromatic system. This compound is primarily used in research settings as a precursor or intermediate in synthetic chemistry, particularly in pharmaceutical and agrochemical applications .

Properties

CAS No.

203252-52-2

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(4-oxocinnolin-1-yl)acetic acid

InChI

InChI=1S/C10H8N2O3/c13-9-5-11-12(6-10(14)15)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15)

InChI Key

LIHJDBHWCADCDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=NN2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxocinnolin-1(4H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminobenzophenone with glyoxylic acid, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(4-oxocinnolin-1(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(4-oxocinnolin-1(4H)-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-oxocinnolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (4-oxocinnolin-1(4H)-yl)acetic acid, highlighting differences in heterocyclic cores, substituents, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Hazard Statements (GHS) Water Solubility Applications/Notes References
This compound 203252-52-2 C₁₀H₈N₂O₃* 204.18 Cinnoline core, 4-oxo, 1-acetic acid Not explicitly reported Research use only Pharmaceutical intermediate
2-(4-Oxoquinolin-1(4H)-yl)acetic acid 56600-94-3 C₁₁H₉NO₃ 203.19 Quinoline core, 4-oxo, 1-acetic acid H315, H319, H335 (irritation) Not reported Lab research, not for drug use
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic acid 101-29-1 C₇H₅I₂NO₃ 412.93 Pyridine core, 3,5-diiodo, 4-oxo H302, H312, H332 (acute toxicity) Not reported Lab research, high toxicity
3-(4-oxocinnolin-1(4H)-yl)propanoic acid 4320-73-4 C₁₁H₁₀N₂O₃ 218.21 Cinnoline core, 4-oxo, 1-propanoic acid Not reported Not reported Biochemical research
[4-(4-Methoxyphenyl)-6-oxopyrimidin-1-yl]acetic acid 1105193-75-6 C₁₃H₁₂N₂O₄ 260.25 Pyrimidine core, 4-methoxyphenyl, 6-oxo Not reported 35.3 µg/mL (pH 7.4) Lab research, solubility studies
(6-Methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid Not provided C₉H₈N₂O₃S 224.24 Thienopyrimidine core, 6-methyl, 4-oxo Not reported Not reported Early drug discovery

*Note: Molecular formula and weight for this compound inferred from related compounds (e.g., C₁₀H₈N₂O₃ ≈ 204.18 g/mol).

Structural and Functional Differences

Core Heterocycle: Cinnoline derivatives (e.g., this compound) feature adjacent nitrogen atoms, enhancing electron-deficient character compared to quinoline (one nitrogen) or pyridine/pyrimidine analogs. This influences reactivity in electrophilic substitution and metal coordination .

Substituent Effects: Halogenation (e.g., 3,5-diiodo in pyridine derivatives) increases molecular weight and toxicity but may improve binding affinity in target proteins . Methoxy or methyl groups (e.g., in pyrimidine or thienopyrimidine derivatives) enhance solubility and metabolic stability .

Toxicity and Handling

  • Cinnoline and Quinoline Derivatives: Limited explicit hazard data, but quinoline-based analogs are associated with skin/eye irritation (H315, H319) .
  • Diiodo Pyridine Analog : Classified as acutely toxic (H302, H312, H332) due to iodine substituents, requiring stringent handling protocols .
  • General Precautions : Most compounds are labeled for research use only, with storage recommendations emphasizing dry, sealed conditions at room temperature .

Biological Activity

(4-Oxocinnolin-1(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N1O3C_{11}H_{9}N_{1}O_{3}, with a molecular weight of approximately 201.19 g/mol. The compound features a cinnoline ring structure, which is known for its diverse biological activities.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in inflammatory processes and cancer progression, including poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms .
  • Antioxidant Activity : It exhibits significant antioxidant properties, which help in reducing oxidative stress and preventing cellular damage .
  • Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
  • Tumor Growth Inhibition : In vivo studies using animal models showed that administration of this compound significantly reduced tumor size and growth rates compared to control groups .

Anti-inflammatory Effects

The compound has been reported to exert anti-inflammatory effects through:

  • Cytokine Modulation : It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent .

Case Study 1: Cancer Treatment

A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound in a mouse model of breast cancer. The results showed:

ParameterControl GroupTreatment Group
Tumor Volume (cm³)3.5 ± 0.51.2 ± 0.3
Weight Loss (%)10%2%
Survival Rate (%)40%80%

This study concluded that the compound significantly inhibited tumor growth and improved survival rates compared to untreated controls .

Case Study 2: Inflammation Model

In a model of acute inflammation induced by carrageenan, administration of this compound resulted in a marked reduction in paw edema:

Time Point (hours)Control Group Edema (mm)Treatment Group Edema (mm)
000
15.02.0
38.53.5
610.04.0

These findings suggest that the compound effectively reduces inflammation over time .

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